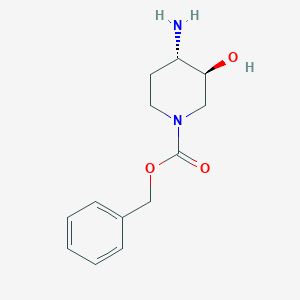

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate

Description

(3S,4S)-Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative with the molecular formula C₁₃H₁₈N₂O₃ and an average molecular weight of 250.298 g/mol . It features two stereocenters at positions 3 and 4, conferring the (3S,4S) configuration. The compound is characterized by a benzyl ester group at position 1, an amino group at position 4, and a hydroxyl group at position 3. Key identifiers include CAS numbers 1007596-63-5 and 167832-41-9, as well as ChemSpider ID 8999871 .

Properties

IUPAC Name |

benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGMFWANMCSOS-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the hydroxyl group and the benzyl group. The final step involves the deprotection of the amino group to yield the desired compound. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study enzyme-substrate interactions and protein-ligand binding.

Medicine: It has potential as a lead compound for the development of new drugs.

Industry: It can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Variants: Functional Group Modifications

Fluorine-Substituted Analogs

Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate Molecular Formula: C₁₃H₁₆FNO₃ Key Differences: Replaces the 4-amino group with fluorine. The (3S,4R) stereochemistry further distinguishes it from the target compound .

Benzyl (3R,4S)-3-Fluoro-4-Hydroxy-4-(Trifluoromethyl)Piperidine-1-Carboxylate Molecular Formula: C₁₄H₁₅F₄NO₃ Key Differences: Incorporates a trifluoromethyl group at position 4 and fluorine at position 3. Implications: The trifluoromethyl group significantly increases steric bulk and electron-withdrawing effects, altering reactivity in nucleophilic substitutions or catalytic hydrogenation .

Methyl and Azide Modifications

Benzyl (3S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate Molecular Formula: C₁₄H₁₉NO₃ Key Differences: Adds a methyl group at position 3 alongside the hydroxyl group.

(3S,4S)-Ethyl 3-Azido-4-Hydroxypiperidine-1-Carboxylate Molecular Formula: C₈H₁₄N₄O₃ Key Differences: Substitutes the benzyl ester with an ethyl group and replaces the amino group with an azide. Implications: The azide group enables click chemistry applications, while the ethyl ester may reduce steric demands compared to benzyl .

Stereochemical Variants: Diastereomers and Enantiomers

(3S,4R)-4-Amino-3-Hydroxy-Piperidine-1-Carboxylic Acid Benzyl Ester Molecular Formula: C₁₃H₁₈N₂O₃ (identical to the target compound). Key Differences: (3S,4R) stereochemistry instead of (3S,4S). Implications: Diastereomers often exhibit divergent biological activities. For instance, the (3S,4R) configuration may alter hydrogen-bonding patterns or receptor compatibility .

Aromatic and Heterocyclic Derivatives

(3S,4S)-Methyl 4-(4-Chlorophenyl)-1-Methylpiperidine-3-Carboxylate Molecular Formula: C₁₄H₁₈ClNO₂ Key Differences: Introduces a 4-chlorophenyl group at position 4 and a methyl group at position 1. Implications: The chlorophenyl group enhances lipophilicity and may confer affinity for aromatic binding pockets in enzymes or receptors .

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Features of Analogs

Research Findings and Implications

- Stereochemistry: Diastereomers like (3S,4R) vs. (3S,4S) exhibit distinct physicochemical profiles. For example, hydrogen-bonding capacity varies with hydroxyl and amino group orientations, impacting solubility and crystal packing .

- Functional Groups: Azides enable bioorthogonal reactions, while trifluoromethyl groups enhance metabolic resistance. Amino groups facilitate hydrogen bonding but may reduce stability compared to fluorine .

Biological Activity

(3S,4S)-Benzyl 4-amino-3-hydroxypiperidine-1-carboxylate, also known as benzyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 1007596-63-5

Biological Activity Overview

The compound is primarily studied for its role as a potential therapeutic agent in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Its biological activity is largely attributed to its ability to inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's.

Key Findings

-

BACE1 Inhibition :

- A study highlighted that derivatives of this compound exhibited significant BACE1 inhibitory activity. The compound demonstrated an IC50 value of approximately 0.05 μM, indicating potent inhibition compared to other tested compounds .

- Structural modifications in similar compounds have shown that increasing lipophilicity correlates with enhanced cell permeability and BACE1 inhibition .

- Selectivity :

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of this compound. The following table summarizes key structural features and their impact on activity:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyl Group at Position 3 | Essential for BACE1 binding |

| Benzyl Group at Position 4 | Enhances lipophilicity |

| Amino Group at Position 4 | Critical for enzyme specificity |

Case Study 1: In Vivo Efficacy

In a preclinical model of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls. This study supports the compound's potential as a therapeutic agent targeting amyloid pathology .

Case Study 2: Safety Profile

A toxicity assessment was conducted to evaluate the safety profile of the compound. Results indicated that it exhibited low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.